molecular formula C9H10N2O4 B2424030 3-((3-Nitrophenyl)amino)propanoic acid CAS No. 18241-98-0

3-((3-Nitrophenyl)amino)propanoic acid

Cat. No.: B2424030
CAS No.: 18241-98-0
M. Wt: 210.189
InChI Key: IZZCWSDYYODXRI-UHFFFAOYSA-N
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Description

3-((3-Nitrophenyl)amino)propanoic acid, with the CAS Registry Number 18241-98-0 and a molecular formula of C9H10N2O4 , is a nitrophenyl derivative serving as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features both a carboxylic acid functional group and a secondary amine bonded to an electron-withdrawing nitro-substituted phenyl ring, creating a multifunctional building block for chemical synthesis. Its molecular weight is 210.1867 g/mol . Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules, including the development of transforming growth factor-beta (TGF-β) mimics investigated for wound healing and soft tissue augmentation . The presence of the nitro group on the aromatic ring makes it a versatile intermediate that can be further functionalized, for example, through reduction to the corresponding aniline. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment and operating within a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-nitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(13)4-5-10-7-2-1-3-8(6-7)11(14)15/h1-3,6,10H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZCWSDYYODXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Propanoic Acid Derivatives in Medicinal and Bio Organic Chemistry Research

Propanoic acid and its derivatives are a cornerstone of medicinal and bio-organic chemistry, forming the structural basis for a wide array of biologically active molecules. The propanoic acid motif, a three-carbon carboxylic acid, provides a versatile scaffold that can be readily modified to interact with biological targets.

One of the most prominent classes of propanoic acid derivatives is the non-steroidal anti-inflammatory drugs (NSAIDs). Arylpropionic acids, such as ibuprofen (B1674241) and naproxen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties. These compounds function primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in pain and inflammation. The carboxylic acid group is crucial for the activity of many NSAIDs, as it often mimics the carboxylate of arachidonic acid, the natural substrate for COX enzymes.

Beyond inflammation, propanoic acid derivatives have been investigated for a multitude of other therapeutic applications. Their structural framework is present in compounds developed as anticonvulsants, anticancer agents, and antibacterial agents. The ability of the propanoic acid scaffold to be readily derivatized allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery programs. For instance, derivatives of 3-aminopropanoic acid (β-alanine) are integral components of more complex molecules, including peptides and other bioactive compounds. Research into derivatives such as 3-((4-hydroxyphenyl)amino)propanoic acid has demonstrated their potential as scaffolds for developing antimicrobial and anticancer candidates. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

The Significance of Nitroaryl Moieties in Chemical Biology and Material Science Research

The incorporation of a nitroaryl moiety, specifically a 3-nitrophenyl group in the case of 3-((3-Nitrophenyl)amino)propanoic acid, introduces a range of unique chemical and physical properties that are of significant interest in both chemical biology and material science. The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the aromatic ring and the molecule as a whole.

In the realm of chemical biology, nitroaryl groups are often employed as "bioorthogonal" handles or as components of stimuli-responsive systems. The nitro group can be selectively reduced under hypoxic conditions, which are characteristic of the microenvironment of solid tumors. This property has been exploited in the design of hypoxia-activated prodrugs, where a cytotoxic agent is released upon reduction of the nitro group, leading to targeted cancer therapy.

In material science, the electronic and photophysical properties of nitroaryl compounds are of particular interest. The strong dipole moment associated with the nitro group can influence the self-assembly and packing of molecules in the solid state, which is relevant for the design of crystalline materials with specific optical or electronic properties. Nitroaryl groups can also act as photo-cleavable protecting groups, allowing for the light-induced release of molecules or the modification of material surfaces.

Overview of Research Trajectories for the 3 3 Nitrophenyl Amino Propanoic Acid Scaffold

Foundational Synthetic Routes to this compound

The construction of the this compound backbone can be achieved through several synthetic strategies. These routes primarily involve the formation of the core β-amino acid structure using multi-component reactions or by employing precursors already containing the nitro-substituted aromatic ring. Furthermore, methods for obtaining enantiomerically pure forms of the target compound are crucial for pharmacological applications.

Multi-component Reaction Strategies for β-Amino Acid Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time. nih.gov The Mannich and Passerini reactions are prominent examples of MCRs that are applicable to the synthesis of β-amino acids. wikipedia.orgoarjbp.comnih.govorganic-chemistry.orgresearchgate.net

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with an aldehyde and a primary or secondary amine. oarjbp.comnih.govresearchgate.net In the context of this compound synthesis, a hypothetical Mannich-type reaction could involve 3-nitroaniline (B104315), formaldehyde, and a suitable acetate enolate equivalent. A general representation of a Mannich reaction leading to a β-amino ester is shown below:

Reactant 1Reactant 2Reactant 3Product
Aldehyde (e.g., Formaldehyde)Amine (e.g., 3-Nitroaniline)Enolizable Ester (e.g., Ethyl Acetate)β-Amino Ester

The Passerini reaction is another powerful MCR that typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgrsc.orgrsc.orgnih.gov While not a direct route to β-amino acids, modifications and subsequent transformations of the Passerini products can lead to the desired β-amino acid scaffold. rsc.org

Approaches Involving Nitro-Substituted Aromatic Precursors

A more direct approach to the synthesis of this compound involves the use of precursors that already contain the 3-nitrophenyl moiety. A common and effective method is the aza-Michael addition , which entails the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.nettandfonline.comresearchgate.netmdpi.com

In this case, the reaction would involve the addition of 3-nitroaniline to an acrylic acid derivative, such as acrylic acid itself or one of its esters (e.g., methyl acrylate). This reaction is often catalyzed by a base or a Lewis acid. tandfonline.com

A plausible synthetic route is depicted in the following table:

Amine PrecursorMichael AcceptorProduct
3-NitroanilineAcrylic AcidThis compound
3-NitroanilineMethyl AcrylateMethyl 3-((3-nitrophenyl)amino)propanoate

Another relevant synthetic strategy is the reaction of a nitro-substituted benzaldehyde (B42025) with malonic acid and a source of ammonia, which directly furnishes a β-aryl-β-amino acid. For instance, the synthesis of the regioisomeric 3-amino-3-(2-nitrophenyl)propanoic acid has been reported via the reaction of 2-nitrobenzaldehyde, malonic acid, and ammonium acetate in butanol. chemicalbook.com A similar approach could be envisioned for the synthesis of the 3-nitro isomer.

Enantioselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis or the resolution of racemic mixtures of this compound is of paramount importance.

Enantioselective synthesis aims to directly produce a single enantiomer of the desired product. Asymmetric Mannich reactions, employing chiral catalysts, have been successfully utilized for the enantioselective synthesis of β-aryl-β-amino acids. acs.orgacs.orgnih.gov These reactions often involve the use of a chiral catalyst to control the stereochemical outcome of the addition of an enolate to an imine.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. nih.govwikipedia.orgmdpi.comnih.govlibretexts.org This can be achieved through several methods:

Formation of Diastereomeric Salts: The racemic carboxylic acid can be reacted with a chiral amine to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org The desired enantiomer of the amino acid can then be recovered by treating the separated salt with an acid.

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate the enantiomers of this compound or its derivatives. nih.govmdpi.com

Derivatization and Functionalization Strategies of the Propanoic Acid Moiety

The carboxylic acid and secondary amine functionalities of this compound provide convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

Esterification and Amidation Reactions for Novel Adducts

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pearson.com This reaction is often driven to completion by removing the water formed during the reaction. For example, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid would yield the corresponding methyl ester. nih.gov

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. nih.govacs.orgresearchgate.netnih.gov This transformation usually requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Alternatively, the corresponding ester can be reacted with an amine.

The following table summarizes these derivatization reactions:

Starting MaterialReagentReaction TypeProduct
This compoundAlcohol (e.g., Methanol) / Acid CatalystEsterificationMethyl 3-((3-nitrophenyl)amino)propanoate
This compoundAmine / Coupling AgentAmidationN-Substituted 3-((3-nitrophenyl)amino)propanamide

Formation of Hydrazone Fragments and Related Conjugates

The synthesis of hydrazones from this compound derivatives provides a versatile platform for creating novel bioactive molecules. nih.govnih.govmdpi.comresearchgate.netmdpi.com This typically involves a two-step process:

Formation of the Hydrazide: The carboxylic acid or its corresponding ester is reacted with hydrazine (B178648) hydrate (B1144303) to form the 3-((3-nitrophenyl)amino)propanehydrazide. nih.gov

Formation of the Hydrazone: The resulting hydrazide is then condensed with an aldehyde or a ketone to yield the desired hydrazone. nih.govmdpi.com This reaction is often catalyzed by a small amount of acid.

This synthetic sequence allows for the introduction of a wide variety of substituents at the hydrazone moiety, enabling the fine-tuning of the pharmacological properties of the final compounds.

An overview of the synthesis of hydrazone derivatives is presented below:

IntermediateReagentProduct
Methyl 3-((3-nitrophenyl)amino)propanoateHydrazine Hydrate3-((3-Nitrophenyl)amino)propanehydrazide
3-((3-Nitrophenyl)amino)propanehydrazideAldehyde or Ketone3-((3-Nitrophenyl)amino)-N'-(alkylidene/arylidene)propanehydrazide

Modifications and Substitutions on the 3-Nitrophenyl Moiety

The aromatic ring of this compound is a primary site for chemical modification. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino group influence the reactivity and regioselectivity of substitution reactions, while the nitro group itself is amenable to a variety of chemical transformations.

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily serving as a precursor to an amino group, but also enabling the formation of other nitrogen-containing functionalities. Its transformation is a key step in modifying the electronic properties of the aromatic ring and enabling subsequent synthetic steps.

The reduction of the aromatic nitro group to a primary amine is the most common and synthetically important transformation. masterorganicchemistry.comyoutube.com This conversion of this compound to 3-((3-aminophenyl)amino)propanoic acid dramatically alters the character of the aromatic ring, turning the strongly deactivating, meta-directing nitro substituent into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of methods can be employed to achieve this reduction, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups. organic-chemistry.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. youtube.comwikipedia.org It is often favored for its high yields and the simple removal of the catalyst by filtration.

Metal-Acid Systems: A classic and widely used method involves the use of an easily oxidized metal in the presence of a strong acid. masterorganicchemistry.com Common combinations include iron in hydrochloric or acetic acid (Fe/HCl), tin in hydrochloric acid (Sn/HCl), and zinc in hydrochloric acid (Zn/HCl). These methods are robust and cost-effective. masterorganicchemistry.com

Other Reducing Agents: A range of other reagents can effect the reduction, including sodium hydrosulfite (Na₂S₂O₄) and tin(II) chloride (SnCl₂). wikipedia.org These reagents can sometimes offer different levels of chemoselectivity.

Under specific and controlled conditions, the reduction of the nitro group can be halted at intermediate stages to yield other valuable compounds. wikipedia.org

Reduction to Hydroxylamines: Using reagents such as zinc metal in aqueous ammonium chloride or catalytic reduction with Raney nickel and hydrazine at low temperatures can lead to the formation of the corresponding 3-((3-(hydroxyamino)phenyl)amino)propanoic acid. wikipedia.org

Reduction to Azo or Hydrazine Compounds: The use of metal hydrides or excess zinc metal can lead to bimolecular reduction products like azo compounds or N,N'-diarylhydrazines, respectively. wikipedia.org

Transformation Reagents and Conditions Product
Reduction to AmineH₂, Pd/C or Raney Ni3-((3-Aminophenyl)amino)propanoic acid
Reduction to AmineFe, Sn, or Zn in HCl3-((3-Aminophenyl)amino)propanoic acid
Reduction to HydroxylamineZn, NH₄Cl(aq)3-((3-(Hydroxyamino)phenyl)amino)propanoic acid
Reduction to Azo compoundNaBH₄, LiAlH₄Azo-bridged dimer

The introduction of new substituents onto the 3-nitrophenyl ring is governed by the directing effects of the existing groups. The nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Conversely, the secondary amino group (-NH-) is an activating, ortho-, para-director. The combined influence of these groups dictates that electrophilic substitution will be challenging and will likely occur at positions ortho and para to the amino group (and meta to the nitro group).

A more synthetically viable strategy often involves the initial reduction of the nitro group to an amine. The resulting 3-((3-aminophenyl)amino)propanoic acid features two activating amino groups, making the ring highly susceptible to electrophilic substitution. The primary amino group is a stronger activator, directing incoming electrophiles to its ortho and para positions. This allows for the introduction of a wide range of substituents, including halogens, nitro groups (under controlled conditions), and alkyl or acyl groups via Friedel-Crafts reactions.

Furthermore, the amino group formed from the reduction of the nitro group can be converted into a diazonium salt. This intermediate is exceptionally versatile and can be replaced by a wide variety of substituents through Sandmeyer or related reactions, allowing for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other groups.

Integration into Complex Molecular Architectures and Scaffolds

The distinct functional handles of this compound make it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems and peptide-like structures. researchgate.netwhiterose.ac.uk

Thiazole (B1198619) rings are a common feature in many biologically active compounds. The structure of this compound is well-suited for incorporation into thiazole derivatives, primarily through the Hantzsch thiazole synthesis. nih.govmjcce.org.mk This synthetic route involves the reaction of a thioamide with an α-halocarbonyl compound.

The general synthetic pathway proceeds as follows:

Formation of a Thiourea Derivative: The secondary amine of this compound is first converted into a thiourea. This can be achieved by reacting it with an isothiocyanate or by a multi-step process involving reaction with thiophosgene (B130339) or a related reagent.

Hantzsch Condensation: The resulting N-(3-nitrophenyl)-N-(2-carboxyethyl)thiourea is then condensed with an α-halocarbonyl compound, such as an α-chloro- or α-bromo-ketone, ester, or aldehyde. nih.gov The reaction typically proceeds by initial nucleophilic attack of the sulfur atom on the carbonyl-activated α-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

This methodology allows for the synthesis of a diverse library of thiazole derivatives, as the nature of the substituent on the final thiazole ring is determined by the choice of the α-halocarbonyl reagent. nih.gov For example, using chloroacetaldehyde (B151913) yields an unsubstituted thiazole, while using an α-bromoarylketone introduces an aryl substituent at the 4-position of the thiazole ring. nih.govmdpi.comresearchgate.net

α-Halocarbonyl Reagent Resulting Thiazole Derivative Structure
Chloroacetaldehyde3-((3-Nitrophenyl)(1,3-thiazol-2-yl)amino)propanoic acid
Ethyl bromopyruvate3-((4-(Ethoxycarbonyl)-1,3-thiazol-2-yl)(3-nitrophenyl)amino)propanoic acid
2-Bromo-1-phenylethan-1-one3-((4-Phenyl-1,3-thiazol-2-yl)(3-nitrophenyl)amino)propanoic acid
3-Chloro-2,4-pentanedione3-((4-Acetyl-5-methyl-1,3-thiazol-2-yl)(3-nitrophenyl)amino)propanoic acid

As a substituted β-amino acid, this compound serves as a versatile building block for constructing larger, more complex molecules with potential applications in medicinal chemistry and materials science. plos.org Its utility stems from the ability to selectively manipulate its three distinct functional groups.

Peptide Synthesis and Peptidomimetics: The carboxylic acid and amino groups are the fundamental components for forming amide bonds. This molecule can be incorporated into peptide chains to create peptidomimetics. The β-amino acid structure introduces a different spacing and conformational constraint compared to natural α-amino acids, which can be used to design peptides with enhanced stability against enzymatic degradation or with specific folding properties.

Scaffold for Combinatorial Chemistry: The trifunctional nature of the molecule makes it an ideal scaffold for creating libraries of compounds. The carboxylic acid can be derivatized (e.g., as esters or amides), the secondary amine can be acylated or alkylated, and the nitro group can be reduced and further functionalized. This allows for the systematic generation of a wide range of analogues for structure-activity relationship (SAR) studies.

Synthesis of Heterocycles: Beyond thiazoles, the molecule can be used to synthesize other heterocyclic systems. For example, reduction of the nitro group followed by intramolecular condensation reactions or reactions with other bifunctional reagents can lead to the formation of benzodiazepines, quinoxalines, or other fused ring systems. The β-amino acid backbone is a key structural element in various heterocyclic scaffolds.

The strategic manipulation of its functional groups allows chemists to use this compound as a linchpin in multi-step synthetic sequences, enabling the construction of complex target molecules from a readily accessible starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the atomic arrangement within a molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) Analysis of Molecular Fragments

A detailed 1H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the aromatic ring and the propanoic acid chain. The chemical shifts, splitting patterns (multiplicities), and coupling constants of these signals would confirm the connectivity of the molecule. However, a peer-reviewed publication containing an assigned 1H-NMR spectrum for this specific compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) for Carbon Framework Confirmation

Similarly, 13C-NMR spectroscopy would provide definitive evidence for the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the 13C-NMR spectrum. A published and assigned 13C-NMR dataset for this compound is not currently available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O of the carboxylic acid, the O-H of the carboxylic acid, and the N-O bonds of the nitro group, as well as C-H and C=C stretching from the aromatic ring. While predictive tools can estimate these frequencies, a tabulated list of experimentally determined IR absorption peaks from a research study is not available.

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions. There are no published crystallographic studies for this compound in the Cambridge Structural Database or other readily accessible resources. Therefore, information regarding its crystal system, space group, and detailed molecular conformation remains undetermined.

Advanced Chromatographic Methods for Purity and Stereochemical Assessment

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for separating stereoisomers. Research articles detailing the use of such methods for the analysis of this compound, including information on stationary phases, mobile phases, and retention times, were not found during the literature review.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound, typically formed through a Michael addition of 3-nitroaniline to acrylic acid, TLC is instrumental in determining the reaction's endpoint.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside spots of the starting materials (3-nitroaniline and acrylic acid) and a co-spot containing both the reaction mixture and the starting materials. The plate is then developed in a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.

The progress of the reaction is visualized by the gradual disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. A hypothetical TLC monitoring of this reaction is detailed in the table below.

Time (hours)3-Nitroaniline Spot (Reactant)Product SpotObservations
0IntenseNot visibleReaction initiated.
2VisibleFaintProduct formation has begun.
4FaintIntenseSignificant conversion to product.
6Not visibleIntenseReaction is complete.

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Ethyl acetate/Hexane (1:1) Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for assessing the purity of synthesized compounds like this compound. The principle of HPLC relies on the partitioning of the analyte between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage of the main peak area indicates high purity.

Below is a table summarizing a typical set of HPLC parameters and expected results for the purity analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~7.5 min
Purity (Area %) >98%

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

For chiral molecules such as this compound, which can exist as two non-superimposable mirror images (enantiomers), it is crucial to determine the enantiomeric excess (e.e.). Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Supercritical Fluid Chromatography has emerged as a powerful technique for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to normal-phase HPLC. ucdavis.edunih.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The separation of enantiomers is achieved using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. The choice of the chiral column and the co-solvent (modifier) is critical for achieving baseline separation of the enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. A hypothetical SFC analysis for the determination of the enantiomeric excess of a sample of this compound is presented below.

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (80:20)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm
Retention Time (R-enantiomer) 5.2 min
Retention Time (S-enantiomer) 6.8 min
Enantiomeric Excess 99% e.e. (S)

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and has become a staple in modern computational chemistry.

Computational vibrational analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. This analysis calculates the vibrational frequencies corresponding to the different normal modes of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and torsional movements.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are crucial in determining a molecule's chemical reactivity and its electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative effects and the delocalization of electron density, which are vital for explaining molecular stability and reactivity.

While FMO and NBO analyses are standard computational techniques, specific studies reporting these analyses for 3-((3-Nitrophenyl)amino)propanoic acid have not been identified in the available literature. A theoretical investigation would calculate the energies and visualize the electron density distributions of the HOMO and LUMO, and quantify the key donor-acceptor interactions through NBO analysis.

DFT calculations can be used to compute various chemical descriptors that predict the reactivity of a molecule. These descriptors, often derived from FMO energies, include electronegativity, chemical hardness, and the electrophilicity index. Molecular Electrostatic Potential (MEP) maps are another valuable tool, which visualize the charge distribution on the molecule's surface. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack.

A comprehensive DFT study on this compound would yield these reactivity descriptors and its MEP map, providing a theoretical basis for understanding its chemical behavior. However, dedicated research publishing these specific predictions for this compound is not found in the surveyed literature.

A standard validation of computational methods involves comparing the theoretically optimized molecular geometry with experimental data obtained from techniques like X-ray crystallography. This comparison typically involves bond lengths, bond angles, and dihedral angles. A close agreement between the calculated and experimental structures lends confidence to the computational model and the other predicted properties.

Currently, there are no publicly available experimental crystallographic data for this compound in the primary crystallographic databases to perform a direct comparison with a theoretically optimized structure. Such a study would first require the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Molecular docking simulations can be employed to screen a ligand against a library of known protein structures to identify potential biological targets. The process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and scoring these poses based on a scoring function that estimates the binding affinity. The results can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Analysis of Binding Modes and Intermolecular Interactions

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, insights into its potential binding modes and intermolecular interactions can be inferred from computational analyses of structurally related nitroaromatic compounds. The nitro group, a key feature of this molecule, is known to participate in a variety of non-covalent interactions that can significantly influence ligand-protein binding.

One crucial interaction involving the nitro group is the π-hole interaction. nih.gov This refers to the positive electrostatic potential on the nitrogen atom of the nitro group, which can interact favorably with electron-rich regions of a protein, such as the lone pairs on oxygen or sulfur atoms. nih.gov Computational studies have revealed that these interactions can have energies of approximately -5 kcal/mol, highlighting their potential significance in the binding affinity of nitroaromatic ligands. nih.gov Therefore, it is plausible that the nitro group of this compound could form π-hole interactions with backbone carbonyls or the side chains of amino acid residues like serine, threonine, cysteine, and methionine within a target protein's binding site.

Beyond π-hole interactions, the nitroaromatic moiety can engage in other significant intermolecular forces. The aromatic ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the presence of the nitro group, an electron-withdrawing group, can polarize the aromatic ring, potentially leading to favorable quadrupole interactions with the protein environment. mdpi.com

The propanoic acid portion of the molecule also offers key interaction points. The carboxylic acid group is a classic hydrogen bond donor and acceptor and can also form salt bridges with positively charged amino acid residues like lysine (B10760008) and arginine. The secondary amine can act as a hydrogen bond donor.

A hypothetical binding mode for this compound within an enzyme active site could involve a multi-point attachment. The carboxylic acid could anchor the molecule through hydrogen bonds or a salt bridge to a basic residue. The nitrophenyl group could then orient itself within a hydrophobic pocket, stabilized by π-π stacking and π-hole interactions. The secondary amine could provide an additional hydrogen bond to further stabilize the complex. The specific geometry and combination of these interactions would, of course, be dependent on the unique topology and amino acid composition of the target protein's binding site. Molecular docking studies on p-nitrophenyl hydrazone derivatives have demonstrated the importance of the nitro group in directing the binding orientation within enzyme active sites like COX-2. thieme-connect.deresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

For propanoic acid derivatives, SAR studies have revealed that modifications to the aromatic ring and the propanoic acid chain can drastically alter biological activity. In a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of various substituents on a secondary aromatic ring led to a range of antimicrobial activities. researchgate.net This highlights the importance of the electronic and steric properties of substituents in modulating the biological response.

Below is a table summarizing key structural features and their likely influence on the biological activity of compounds related to this compound, based on published SAR findings.

Structural FeatureInfluence on Biological ActivityReference(s)
Nitro Group Can participate in π-hole and other polar interactions, influencing binding affinity. Its position (ortho, meta, para) is often critical for activity. nih.govmdpi.com
Aromatic Ring Provides a scaffold for π-π stacking and hydrophobic interactions. mdpi.com
Propanoic Acid Moiety The carboxylic acid can form hydrogen bonds and salt bridges. The amine group can act as a hydrogen bond donor. nih.gov
Substituents on the Aromatic Ring The electronic nature (electron-donating or -withdrawing) and steric bulk of other substituents can modulate activity. researchgate.net

Based on the established SAR principles for related compounds, several design strategies can be proposed to optimize the biological activity of derivatives of this compound.

One key area for modification is the aromatic ring. The introduction of additional substituents could enhance binding affinity and selectivity. For example, adding small, electron-withdrawing groups like halogens could potentially enhance π-hole interactions of the nitro group and introduce new interaction points. Conversely, adding electron-donating groups could modulate the electronics of the aromatic ring and its interactions. The position of these new substituents would be critical and could be guided by computational modeling to ensure optimal placement within a target binding site.

Another design principle would be to explore the bioisosteric replacement of the nitro group. While the nitro group can be crucial for activity, it is sometimes associated with toxicity. acs.orgnih.gov Replacing it with other electron-withdrawing groups that can act as hydrogen bond acceptors, such as a cyano or a sulfone group, could potentially retain or improve activity while mitigating toxicity concerns.

Modification of the propanoic acid backbone is also a viable strategy. Esterification of the carboxylic acid would remove its ability to form salt bridges but could increase cell permeability. Conversion of the carboxylic acid to an amide or a hydroxamic acid would introduce new hydrogen bonding possibilities.

The following table outlines potential design strategies for optimizing derivatives of this compound.

Design StrategyRationalePotential Outcome
Aromatic Ring Substitution Introduce additional substituents (e.g., halogens, alkyl groups) at different positions.Enhance binding affinity and selectivity through new interactions.
Nitro Group Bioisosterism Replace the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone).Retain or improve activity while potentially reducing toxicity.
Propanoic Acid Modification Convert the carboxylic acid to an ester, amide, or hydroxamic acid.Modulate hydrogen bonding potential and pharmacokinetic properties.
Amine Derivatization Introduce various substituents on the secondary amine.Explore steric and electronic requirements of the binding site and alter lipophilicity.

Preclinical Research into Biological Activities and Underlying Mechanisms

Investigation of Antimicrobial Activity of 3-((3-Nitrophenyl)amino)propanoic Acid Derivatives

No specific studies detailing the investigation of the antimicrobial activity of this compound or its direct derivatives were identified.

There is no available data from preclinical studies on the efficacy of this compound against multidrug-resistant bacterial pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Information regarding the assessment of the antifungal activity of this compound, including against the emerging multidrug-resistant pathogen Candida auris, is not present in the reviewed scientific literature.

As there are no primary studies on the antimicrobial activity of this compound, there are consequently no mechanistic studies elucidating its potential modes of antimicrobial action.

Evaluation of Anticancer and Antiproliferative Activity

Specific preclinical evaluations of the anticancer and antiproliferative activity of this compound are not documented in the available research.

There are no published in vitro studies that report on the antiproliferative effects of this compound against any cancer cell lines.

Data on the activity of this compound in drug-resistant cancer models is not available in the current body of scientific literature.

Identification of Potential Molecular Targets (e.g., HER-2, c-MET, SIRT2, EGFR)

Extensive searches of scientific literature and research databases did not yield specific studies identifying this compound as a direct inhibitor or modulator of the molecular targets HER-2, c-MET, SIRT2, or EGFR. While derivatives of similar core structures, such as 3-(phenylamino)propanoic acids, have been investigated as potential dual inhibitors of EGFR and HER-2, no such data is currently available for this compound itself. Further research is required to determine if this compound has any significant activity against these or other relevant molecular targets in oncology and other therapeutic areas.

Induction of Cellular Stress Responses (e.g., Oxidative Stress)

There is currently no available scientific literature detailing the effects of this compound on cellular stress responses. Investigations into whether this compound can induce oxidative stress or other forms of cellular stress have not been reported in published preclinical studies. Therefore, its potential to modulate these pathways remains unknown.

Enzyme Inhibition and Receptor Interaction Studies

Assessment of Inhibitory Potentials against Biological Enzymes

Preclinical data on the inhibitory potential of this compound against specific biological enzymes is not available in the current body of scientific literature. While the structurally related compound 3-nitropropanoic acid is a known inhibitor of succinate (B1194679) dehydrogenase, this activity cannot be extrapolated to this compound without direct experimental evidence.

Target EnzymeIC₅₀ / KᵢAssay ConditionsSource
Data Not Available---

Exploration of Receptor Binding and Modulation

Comprehensive searches of preclinical research databases have not revealed any studies focused on the receptor binding profile or modulatory effects of this compound. Its affinity for and activity at various physiological receptors have not been characterized.

Research Applications in Neuroscience and Neuropharmacology

Utilization as Probes in Neurotransmitter System Investigations

There is no evidence in the current scientific literature to suggest that this compound has been utilized as a research probe in investigations of neurotransmitter systems. Its potential applications in the field of neuroscience and neuropharmacology remain unexplored.

Studies on Synaptic Transmission and Plasticity

Following a comprehensive review of publicly available scientific literature, no preclinical research studies were identified that specifically investigated the effects of this compound on synaptic transmission and plasticity.

While chemical suppliers suggest that the related compound, (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, is utilized as a tool in neuroscience research for studying neurotransmitter systems, synaptic transmission, and plasticity, the primary research data from such studies are not available in the public domain. chemimpex.com Searches for empirical data, including electrophysiological recordings or measures of synaptic plasticity such as long-term potentiation (LTP) or long-term depression (LTD), yielded no specific results for this compound.

Research on structurally related but distinct compounds, such as 3-nitropropionic acid (3-NP), has been conducted. These studies indicate that 3-NP can induce neurotoxicity and affect neuronal function, in part through mechanisms involving NMDA receptor-mediated excitotoxicity. nih.govnih.gov For example, in hippocampal slice cultures, 3-NP exposure led to a loss of pre- and postsynaptic markers, which could be attenuated by an NMDA receptor antagonist. nih.gov Another study on neonatal rat spinal cord showed that 3-NP-induced depression of spinal reflexes is partially mediated by GABAergic and glycinergic inhibitory transmission. nih.gov However, it is crucial to note that these findings pertain to 3-nitropropionic acid and cannot be directly extrapolated to this compound due to differences in their chemical structures.

Similarly, broader research into propionic acid has demonstrated effects on synaptic architecture in the rat hippocampus and prefrontal cortex, suggesting that compounds of this class can influence synaptic structure. nih.gov

Advanced Applications and Emerging Research Directions

Role of 3-((3-Nitrophenyl)amino)propanoic Acid as a Building Block in Drug Discovery

This compound and its isomers are valuable compounds in pharmaceutical and biochemical research. chemimpex.com The presence of an amino acid framework combined with an aromatic nitro group enhances its reactivity, making it a crucial building block for various bioactive molecules. chemimpex.commyskinrecipes.com Its unique structure is particularly useful in the development of novel therapeutic agents. chemimpex.com

The structure of this compound allows it to be incorporated into peptide chains through chemical synthesis. smolecule.com It serves as a critical intermediate in the creation of peptide-based drugs. chemimpex.com A related compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, has been synthesized and used as a photocleavable linker in solid-phase peptide synthesis. thieme-connect.comresearchgate.net This linker remains stable under standard synthesis conditions but can be cleaved using UV light to release the synthesized peptide from the solid support with high efficiency. thieme-connect.comresearchgate.net This demonstrates the utility of the nitrophenyl propanoic acid scaffold in advanced peptide synthesis methodologies. thieme-connect.com The ability of the core molecule to participate in various coupling and functionalization reactions makes it a versatile tool for chemists in drug formulation. chemimpex.com

As a versatile intermediate, this compound and its analogs are utilized in the synthesis of a range of pharmaceuticals and bioactive compounds. chemimpex.commyskinrecipes.com Its structure is a component in developing new medications, particularly those targeting neurological disorders. chemimpex.com For instance, the related compound 3-amino-3-(2-nitrophenyl)propanoic acid is used as an intermediate in synthesizing agents for the central nervous system, serving as a building block for molecules with potential neuroprotective and anticonvulsant properties. myskinrecipes.com The compound's scaffold is also explored in creating derivatives with antimicrobial and anticancer properties. mdpi.commdpi.comresearchgate.net Research has shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi. mdpi.com

Application AreaSpecific UseReference Compound Example
Pharmaceutical Development Intermediate for CNS agents3-Amino-3-(2-nitrophenyl)propanoic acid myskinrecipes.com
Bioactive Molecules Scaffolds for antimicrobial agents3-((4-Hydroxyphenyl)amino)propanoic acid mdpi.com
Drug Design Building block for neuropharmacology(S)-3-Amino-3-(3-nitrophenyl)propionic acid chemimpex.com
Anticancer Research Scaffolds for novel anticancer candidates3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid mdpi.com

Exploration in Coordination Chemistry and Metal Complex Formation

Nitro-containing ligands, including derivatives of this compound, are valuable in coordination chemistry due to their versatile coordination modes and the interesting structural architectures they form with metal ions. nih.gov The study of metal complexes with amino acid derivatives is a significant area of research because these complexes can exhibit enhanced biological activities compared to the free ligands. researchgate.netresearchgate.net

The synthesis of metal chelates often involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux. scirp.orgnih.gov Amino acid derivatives can act as ligands, coordinating with transition metal ions through electron donor atoms like nitrogen and oxygen. researchgate.net The resulting metal complexes are often colored, stable solids. nih.gov The structure and geometry of these chelates are investigated using various physicochemical and spectroscopic techniques, such as elemental analysis, molar conductance, infrared spectroscopy, and magnetic susceptibility measurements. scirp.orgnih.gov For example, new mixed ligand chelates have been synthesized using di- and trivalent metal ions like Cr(III), Co(II), Ni(II), and Cu(II) with Schiff bases derived from amino-phenols and secondary ligands like 2-nitroaniline. scirp.org

Metal IonPotential Coordination Ligand TypeResulting Complex Nature
Co(II), Ni(II), Cu(II), Zn(II)Amino acid-derived Schiff basesColored, air-stable amorphous solids nih.gov
Cr(III), Co(II), Ni(II), Cu(II)Schiff base + 2-nitroanilineMixed ligand chelates scirp.org
Pd(II)2-hydroxynaphthylhydrazoneO/N/S-tridentate coordination mdpi.com

Metal complexes of ligands containing nitro groups or amino acid scaffolds often exhibit significant biological properties, including antimicrobial and anticancer activities. nih.gov The process of chelation can enhance the biological efficacy of a ligand. mdpi.com This increased activity is sometimes attributed to the chelation theory, which suggests that reducing the polarity of the metal ion increases the lipophilicity of the complex, allowing it to more easily penetrate cell membranes. mdpi.com Numerous studies have reported that metal complexes of amino acid derivatives show good antibacterial, antifungal, and antitumor activities. researchgate.netresearchgate.net For instance, copper(II) complexes with 4-chloro-3-nitrobenzoic acid and other ligands have shown activity against bacteria like Staphylococcus aureus and E. coli. nih.gov Similarly, metal complexes derived from various amino acids and β-diketones have been evaluated for their antibacterial and antifungal properties. nih.gov

Applications in Material Science Research

The functional groups present in this compound—specifically the amino group, carboxylic acid group, and the nitrophenyl moiety—make it a useful building block for new materials. smolecule.com The amino and carboxylic acid functions allow for its incorporation into polymers, creating materials with potential uses in drug delivery systems, sensors, and as biomaterials. smolecule.com Furthermore, the nitro group can participate in non-covalent interactions, which can lead to the formation of self-assembled supramolecular structures. These structures may possess unique electronic and optical properties, opening avenues for research in advanced materials. smolecule.com The development of metal-organic frameworks and corrosion inhibitors also represents potential applications for such chelating agents in material science. mdpi.com

Integration into Polymers and Coatings for Functional Materials

The incorporation of specialized small molecules into polymer backbones or as pendant groups is a well-established strategy for creating functional materials with tailored properties. For this compound, its bifunctional nature—a carboxylic acid group and a secondary amine, along with the reactive nitro group—offers several potential avenues for integration into polymers and coatings.

One plausible approach involves leveraging the carboxylic acid or amine groups for polymerization. For instance, the carboxylic acid could be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The secondary amine also presents a reactive site for incorporation into various polymer structures.

Furthermore, the nitro group on the phenyl ring could serve as a precursor for further functionalization. It can be chemically reduced to an amine group, which can then be used for subsequent chemical modifications or to impart specific properties to the polymer, such as altered solubility, charge, or reactivity. For example, polymers with terminal nitrophenyl groups have been synthesized using nitrophenyl functional initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net These terminal nitro groups can then be reduced to amines, providing a route to amine-terminated polymers which are valuable as macromonomers for the synthesis of graft copolymers. researchgate.net

The synthesis of polymers from amino acid derivatives, such as through the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs), is a common method for producing polypeptides with controlled structures. illinois.edunih.gov While this compound is a β-amino acid, similar strategies involving the formation of analogous cyclic monomers could potentially be explored for its polymerization. The resulting polymers would feature the nitrophenyl group as a side chain, which could then be used to tune the material's properties or for post-polymerization modification.

The table below summarizes potential polymerization strategies for integrating this compound.

Polymerization StrategyReactive Group(s) UtilizedPotential Polymer TypeFunctional Group Location
Condensation PolymerizationCarboxylic acid and/or AminePolyester, PolyamideIn polymer backbone
Controlled Radical PolymerizationAs an initiator derivativeVariousAs a terminal group
Ring-Opening PolymerizationCarboxylic acid and AminePolypeptide-likeAs a side chain

Incorporation as Noncanonical Amino Acids in Protein Engineering

Protein engineering through the site-specific incorporation of noncanonical amino acids (ncAAs) has emerged as a powerful tool to introduce novel functionalities into proteins. nih.govacs.org This is typically achieved through the expansion of the genetic code, utilizing an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that recognizes the ncAA and directs its insertion in response to a specific codon, often a nonsense or rare codon. nih.govacs.org

While the majority of ncAAs are α-amino acids that are structural analogs of the 20 canonical amino acids, the incorporation of β-amino acids has also been explored. The compound this compound is a β-amino acid, which would present both challenges and opportunities for its incorporation into proteins. The structural difference from canonical α-amino acids would likely require significant engineering of the aaRS to achieve recognition and charging onto a tRNA.

However, the presence of the nitrophenyl group is of particular interest. Phenylalanine derivatives containing nitro groups, such as p-nitrophenylalanine, have been successfully incorporated into proteins. researchgate.netnih.govresearchgate.net The nitro group can serve as a useful spectroscopic probe, as its vibrational frequency is sensitive to the local environment within the protein. researchgate.net It can also act as a fluorescence quencher, making it a valuable tool for studying protein structure and dynamics when paired with a fluorescent amino acid like tryptophan. nih.gov

The potential applications of incorporating a nitro-containing ncAA like this compound could include:

Probing Protein Environments: The nitro group could serve as an infrared probe to report on local electrostatic environments within a protein. researchgate.net

Fluorescence Quenching Studies: Its ability to quench fluorescence could be used to measure distances and study conformational changes in proteins. nih.gov

Introducing Reactive Handles: The nitro group can be chemically reduced to an amine, providing a unique site for bioorthogonal conjugation reactions to attach other molecules like drugs, fluorophores, or crosslinkers.

The table below outlines the key components and potential applications for the incorporation of a nitro-containing ncAA.

Component/ApplicationDescription
Enabling Technology Genetic code expansion using an engineered orthogonal tRNA/aminoacyl-tRNA synthetase pair. nih.gov
Potential Functionality Spectroscopic probe, fluorescence quencher, chemical handle for bioconjugation. researchgate.netnih.gov
Key Structural Feature The nitrophenyl group, which can be used for probing or further chemical modification. researchgate.net

It is important to note that the successful incorporation of this compound as an ncAA would be a significant undertaking, requiring substantial protein engineering efforts to develop the necessary orthogonal translation machinery.

Future Research Perspectives and Methodological Advancements

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 3-((3-nitrophenyl)amino)propanoic acid and its derivatives will increasingly prioritize green and sustainable practices. Traditional multi-step syntheses often rely on hazardous reagents and generate significant waste. illinois.edu Modern approaches aim to improve efficiency, reduce environmental impact, and enhance scalability.

Key areas for development include:

One-Pot Reactions: Facile one-pot synthesis, similar to methodologies developed for other 3-amino-3-arylpropionic acids, can streamline production by minimizing intermediate isolation steps, thereby saving time, solvents, and resources. scribd.comresearchgate.net

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to conventional chemical synthesis. numberanalytics.comresearchgate.net Future research could explore engineered enzymes for the asymmetric synthesis of chiral variants of the target compound. mdpi.com

Green Chemistry Principles: The integration of green chemistry is paramount. This includes employing renewable feedstocks, utilizing safer solvents, and developing catalytic methods that minimize waste. rsc.orgpnas.org For instance, catalytic methods that use renewable resources or convert waste products like carbon dioxide into valuable chemicals are gaining traction. rsc.orgsustainabilitymatters.net.authechemicalengineer.com The "hydrogen borrowing" strategy, a powerful waste-free catalytic amination method, could also be adapted for sustainable synthesis. springernature.com

Integration of Advanced Omics Technologies for Deeper Mechanistic Understanding

Understanding the precise mechanism of action (MoA) is crucial for the therapeutic development of any bioactive compound. Advanced "omics" technologies provide a system-wide view of cellular responses to small molecules, offering deep mechanistic insights that are unattainable with traditional targeted assays. arxiv.org

Proteomics: Quantitative proteomics can identify the direct protein targets of this compound and map the downstream signaling pathways it modulates. creative-proteomics.comazolifesciences.com Techniques like thermal proteome profiling can reveal drug-protein interactions within the complex cellular environment, helping to distinguish on-target from off-target effects. azolifesciences.comnih.gov This approach is essential for understanding both therapeutic efficacy and potential toxicity. nih.gov

Metabolomics: As the downstream readout of cellular activity, metabolomics provides a functional signature of a drug's effect. generalmetabolics.com By analyzing changes in the cellular metabolome upon treatment, researchers can identify perturbed metabolic pathways and pinpoint enzymatic targets. nih.govmdpi.comcreative-proteomics.com This is particularly useful for validating drug targets and discovering novel biomarkers of drug response. nih.gov

Integrated Multi-Omics: The most comprehensive understanding will come from integrating data from genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach can build a detailed network-level picture of the compound's MoA, identifying key nodes and pathways that mediate its biological effects.

High-Throughput Screening Approaches for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against diverse biological targets. nyu.edu Applying HTS to this compound and its derivatives can uncover novel biological activities and expand its therapeutic potential beyond initial hypotheses.

Future HTS campaigns could focus on:

Diverse Target Classes: Screening against a wide array of targets, including enzymes, receptors, and protein-protein interactions, could reveal unexpected activities. nih.gov Given that derivatives of similar amino acids have shown antimicrobial and anticancer properties, these are logical starting points for screening campaigns. nih.gov

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that induce a desired biological outcome (e.g., cancer cell death, inhibition of microbial growth) without prior knowledge of the specific molecular target. skku.edu This target-agnostic approach is powerful for discovering first-in-class medicines. nih.govselleckchem.com

Advanced Screening Platforms: The use of microfluidic and nanoscale screening platforms can significantly reduce the consumption of reagents and compounds, making large-scale screening more cost-effective and efficient. skku.edu Fluorescence-based HTS methods can also be developed for specific applications, such as determining enantiomeric excess in chiral derivatives. bath.ac.uk

Below is a table summarizing the biological activities identified in structurally related amino propanoic acid derivatives, suggesting potential screening areas for the title compound.

Compound ClassBiological ActivityTarget Pathogen/Cell LineReference
3-((4-hydroxyphenyl)amino)propanoic acid derivativesBroad-spectrum antimicrobialMRSA, VRE, Candida auris nih.gov
Nitro substituted benzamide (B126) derivativesAnti-inflammatoryRAW264.7 macrophages nih.gov
Synthetic peptidesAntibiofilmMethicillin-resistant S. aureus (MRSA) nih.gov

Computational Design and Optimization for Targeted Therapeutic Development

In silico or computational methods are indispensable tools for accelerating the drug discovery process by rationally designing and optimizing lead compounds. patheon.comsciengine.comopenmedicinalchemistryjournal.com These techniques can be applied to derivatives of this compound to enhance their potency, selectivity, and pharmacokinetic properties.

Key computational strategies include:

Molecular Docking and Virtual Screening: These methods predict how a molecule binds to the three-dimensional structure of a protein target. daneshyari.com Virtual screening can be used to computationally test vast libraries of virtual derivatives against a specific target, prioritizing the most promising candidates for synthesis and experimental testing. nih.govacs.org This is particularly useful for nitroaromatic compounds, where interactions like hydrogen bonding with DNA or protein residues can be modeled. daneshyari.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key chemical features of a molecule that are critical for its biological activity. nih.gov This information guides the rational design of new analogs with improved efficacy.

Pharmacophore Modeling and De Novo Design: Pharmacophore models define the essential spatial arrangement of features required for binding to a target. These models can be used to design novel molecular scaffolds from scratch (de novo design) that fit the target's active site. openmedicinalchemistryjournal.comnih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the design phase, helping to eliminate candidates with poor drug-like properties and reducing late-stage failures. tandfonline.com

The table below outlines various computational approaches and their applications in the targeted development of therapeutics based on the this compound scaffold.

Computational MethodApplication in Drug DevelopmentPotential Goal for Derivatives
Molecular DockingPredicts binding mode and affinity of a ligand to a protein target. mdpi.comIdentify potential protein targets and optimize binding interactions.
Virtual ScreeningScreens large compound libraries in silico to identify potential hits. nih.govDiscover novel derivatives with activity against specific therapeutic targets (e.g., kinases, proteases).
3D-QSARCorrelates the 3D properties of molecules with their biological activity. nih.govGuide structural modifications to enhance potency and selectivity.
Homology ModelingCreates a 3D model of a target protein based on the structure of a related protein. tandfonline.comEnable structure-based design when an experimental target structure is unavailable.
De Novo DesignBuilds novel molecular structures within the constraints of a target's active site. nih.govGenerate entirely new chemical entities with desired pharmacological properties.
ADMET PredictionForecasts pharmacokinetic and toxicity profiles of compounds. tandfonline.comOptimize derivatives for better bioavailability and reduced off-target toxicity.

By embracing these future research perspectives and methodological advancements, the scientific community can systematically explore and unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the optimal synthetic routes for 3-((3-Nitrophenyl)amino)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of phenylalanine derivatives. A common approach involves nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) to minimize side reactions like over-nitration or oxidation. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield optimization requires monitoring reaction time and stoichiometric ratios; for example, excess HNO₃ may degrade the aromatic ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the nitro group (δ ~8.0–8.5 ppm for aromatic protons) and propanoic acid backbone (δ ~2.5–3.5 ppm for CH₂ groups).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% preferred).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀N₂O₄; theoretical MW = 226.06 g/mol).
    Discrepancies in spectral data may indicate impurities or isomer formation .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against tyrosine kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinases). IC₅₀ values can be determined via dose-response curves.
  • Antimicrobial Screening : Disk diffusion or microdilution assays (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of nitration in this compound synthesis?

  • Methodological Answer : The nitro group’s position is governed by the amino-propanoic acid substituent’s directing effects. Computational modeling (DFT calculations) can map electron density to predict nitration sites. Experimentally, compare isomer ratios (HPLC) under varying conditions. For example, meta-directing effects of the amino group may dominate, but steric hindrance from the propanoic acid chain could alter reactivity. X-ray crystallography (as in ) provides structural validation .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer : Contradictions may arise from assay-specific variables:
  • Buffer Conditions : pH affects protonation states (e.g., propanoic acid’s carboxyl group pKa ~4.5). Use buffered solutions (PBS, Tris-HCl) matched to physiological pH.
  • Protein Binding : Test compound stability in serum-containing media via LC-MS to detect degradation products.
  • Allosteric Effects : Use isothermal titration calorimetry (ITC) to study binding thermodynamics.
    Replicate assays across independent labs and validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational strategies predict the compound’s electronic properties and potential as a drug candidate?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., COX-2) using software like GROMACS.
  • QSAR Modeling : Corrogate nitro group’s electron-withdrawing effects with bioactivity data.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. High nitro group polarity may limit bioavailability, necessitating prodrug strategies .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing vapors.
  • Spill Management : Neutralize acids with sodium bicarbonate; absorb solids with vermiculite.
  • Waste Disposal : Segregate nitro waste in labeled containers for incineration. Reference Safety Data Sheets (SDS) for nitroaromatics, which may pose mutagenic risks .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (temperature, stirring rate) and instrument calibration details.
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) for biological assays.
  • Open Science : Share spectral data in repositories like PubChem or Zenodo for community validation .

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